

# An In-Depth Technical Guide to 2-(3-Fluorophenyl)-1-phenylethanone

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## Compound of Interest

Compound Name: 2-(3-Fluorophenyl)-1-phenylethanone

CAS No.: 347-90-0

Cat. No.: B1302159

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## Introduction

**2-(3-Fluorophenyl)-1-phenylethanone**, also known as 3'-fluoro-deoxybenzoin, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ring coupled with a phenylethanone core, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of **2-(3-Fluorophenyl)-1-phenylethanone**, including its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 347-90-0<sup>[1]</sup>.

## Physicochemical Properties

The key physicochemical properties of **2-(3-Fluorophenyl)-1-phenylethanone** are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

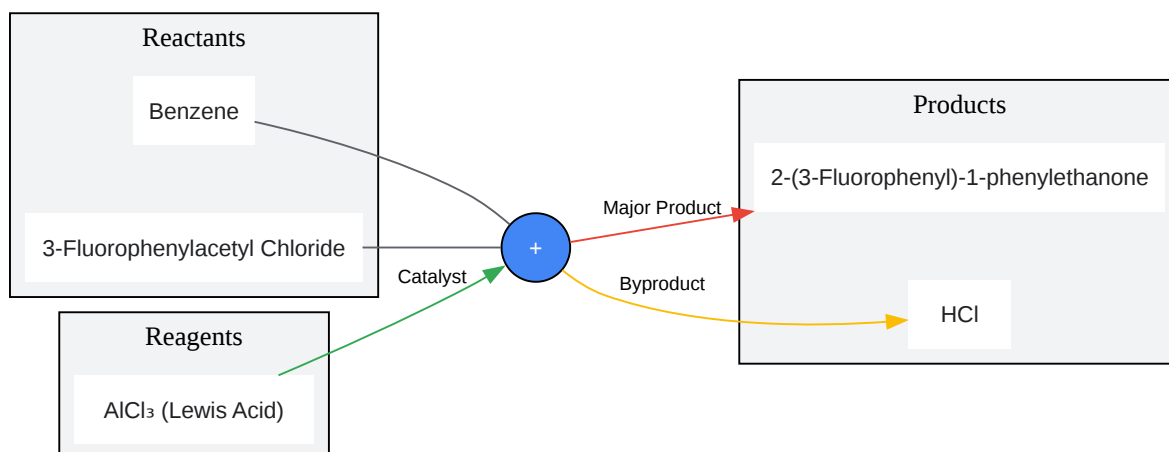
Property	Value	Source
CAS Number	347-90-0	[1]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> FO	[1]
Molecular Weight	214.24 g/mol	[1]
Appearance	White solid	[1]
Purity	≥97%	[1]

## Synthesis of 2-(3-Fluorophenyl)-1-phenylethanone

A common and efficient method for the synthesis of **2-(3-Fluorophenyl)-1-phenylethanone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

### Reaction Scheme

The synthesis of **2-(3-Fluorophenyl)-1-phenylethanone** via Friedel-Crafts acylation typically proceeds by reacting benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).



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Caption: Friedel-Crafts acylation for the synthesis of **2-(3-Fluorophenyl)-1-phenylethanone**.

## Experimental Protocol

The following is a generalized, illustrative protocol for the laboratory-scale synthesis of **2-(3-Fluorophenyl)-1-phenylethanone**.

Materials:

- Benzene (anhydrous)
- 3-Fluorophenylacetyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath

#### Procedure:

- To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add benzene.
- Slowly add a solution of 3-fluorophenylacetyl chloride in anhydrous dichloromethane to the mixture via an addition funnel over a period of 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.
- Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **2-(3-Fluorophenyl)-1-phenylethanone**.

#### Causality Behind Experimental Choices:

- **Anhydrous Conditions:** Friedel-Crafts acylation reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents is critical for the success of the reaction.
- **Lewis Acid Catalyst:** Aluminum chloride is a strong Lewis acid that activates the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the acylium ion electrophile.
- **Controlled Addition and Temperature:** The slow addition of the acyl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

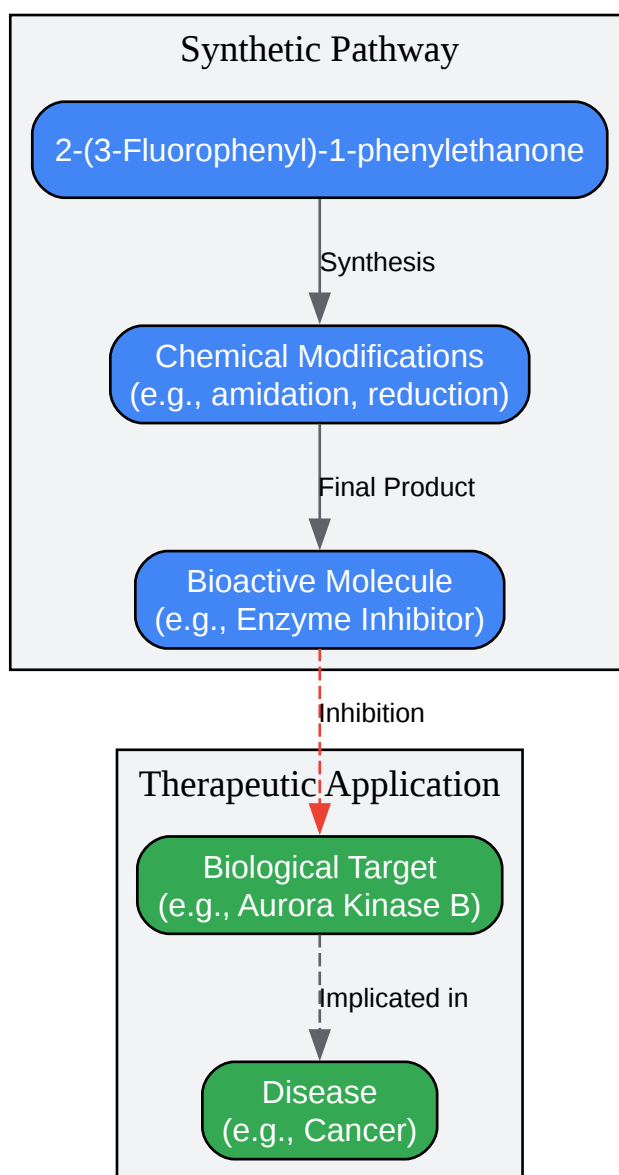
## Applications in Drug Development

The **2-(3-Fluorophenyl)-1-phenylethanone** scaffold is a valuable building block in the design and synthesis of new drug candidates. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.

## Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of **2-(3-Fluorophenyl)-1-phenylethanone** have been explored as inhibitors of various enzymes and receptors implicated in disease.

A notable example is the use of the 3-fluorophenyl acetamide moiety, derived from 2-(3-fluorophenyl)acetic acid (a precursor to the title compound), in the development of selective Aurora kinase B inhibitors.[2] Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. The 3-fluorophenyl group in these inhibitors plays a crucial role in their binding to the kinase and their overall pharmacological profile.



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Caption: Role of **2-(3-Fluorophenyl)-1-phenylethanone** as a precursor to bioactive molecules.

## Conclusion

**2-(3-Fluorophenyl)-1-phenylethanone** is a chemically significant compound with a confirmed identity and established synthetic routes. Its utility as a molecular scaffold in medicinal chemistry is underscored by the advantageous properties conferred by the fluorine substituent. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of innovative

therapeutics targeting a range of diseases. Further investigation into the biological activities of derivatives of **2-(3-Fluorophenyl)-1-phenylethanone** is warranted and holds promise for future drug discovery efforts.

## References

- PubChem. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). 1-(3-Fluorophenyl)-2-phenylethan-1-one. Retrieved from [\[Link\]](#)
- The Journal of Organic Chemistry. (2021). Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space  $1\text{H}$ – $19\text{F}$  and  $13\text{C}$ – $19\text{F}$  Spin–Spin Couplings. Retrieved from [\[Link\]](#)
- MDPI. (2018). A Complete  $1\text{H}$  and  $13\text{C}$  NMR Data Assignment for Three 3-[Substituted methylidene]- $1\text{H},3\text{H}$ -naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [\[Link\]](#)
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [\[Link\]](#)
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [\[Link\]](#)
- Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [\[Link\]](#)
- MDPI. (2022). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [\[Link\]](#)
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [\[Link\]](#)
- MDPI. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Retrieved from [\[Link\]](#)

- Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [\[Link\]](#)
- PubMed. (2007). Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [\[Link\]](#)
- Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Retrieved from [\[Link\]](#)
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [\[Link\]](#)
- NP-MRD. (n.d.). <sup>13</sup>C NMR Spectrum (1D, 252 MHz, D<sub>2</sub>O, predicted) (NP0000545). Retrieved from [\[Link\]](#)
- PubMed. (2010). <sup>1</sup>H and <sup>13</sup>C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxy carbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (2014). Supporting Information for: Formal hydration of non-activated terminal olefins using tandem catalysts. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [\[Link\]](#)

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## Sources

- [1. 2-\(3-Fluorophenyl\)acetophenone | 347-90-0 \[sigmaaldrich.com\]](#)
- [2. Discovery of N-\(3-fluorophenyl\)-2-\(4-\(\(7-\(1-methyl-1H-pyrazol-4-yl\)quinazolin-4-yl\)amino\)phenyl\)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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